Cas no 898461-58-0 (3-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-1-(4-methylphenyl)urea)

3-{2-[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea is a synthetic organic compound featuring a urea core linked to a substituted piperidine and a p-tolyl group. Its structure incorporates a 4-fluoro-2-methylbenzenesulfonyl moiety, enhancing its potential as a selective modulator in medicinal chemistry applications. The compound's design combines steric and electronic effects, which may improve binding affinity and metabolic stability. Its sulfonamide and urea functionalities suggest utility in targeting enzymes or receptors with high specificity. The presence of fluorine and methyl groups could further optimize pharmacokinetic properties, such as lipophilicity and bioavailability. This molecule is of interest for research in drug discovery, particularly in the development of protease or kinase inhibitors.
3-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-1-(4-methylphenyl)urea structure
898461-58-0 structure
Product Name:3-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-1-(4-methylphenyl)urea
CAS No:898461-58-0
MF:C22H28FN3O3S
MW:433.539427757263
CID:6318948
PubChem ID:18574626
Update Time:2025-08-05

3-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-1-(4-methylphenyl)urea Chemical and Physical Properties

Names and Identifiers

    • 3-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-1-(4-methylphenyl)urea
    • 1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea
    • SCHEMBL3637514
    • F2571-0661
    • 1-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-3-(4-methylphenyl)urea
    • AKOS024661396
    • 898461-58-0
    • 3-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea
    • Inchi: 1S/C22H28FN3O3S/c1-16-6-9-19(10-7-16)25-22(27)24-13-12-20-5-3-4-14-26(20)30(28,29)21-11-8-18(23)15-17(21)2/h6-11,15,20H,3-5,12-14H2,1-2H3,(H2,24,25,27)
    • InChI Key: JIPYPCAMFCCOGZ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1C)F)(N1CCCCC1CCNC(NC1C=CC(C)=CC=1)=O)(=O)=O

Computed Properties

  • Exact Mass: 433.18354110g/mol
  • Monoisotopic Mass: 433.18354110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 661
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 86.9Ų

3-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-1-(4-methylphenyl)urea Pricemore >>

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3-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-1-(4-methylphenyl)urea Related Literature

Additional information on 3-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-1-(4-methylphenyl)urea

3-{2-1-(4-Fluoro-2-Methylbenzenesulfonyl)piperidin-2-ylethyl}-1-(4-methylphenyl)urea

The compound 3-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-1-(4-methylphenyl)urea (CAS No: 898461-58-0) is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry. This compound belongs to the class of ureas, which are widely studied for their diverse biological activities. The structure of this molecule incorporates a piperidine ring, a sulfonyl group, and a urea moiety, making it a complex yet functional entity.

The piperidine ring in this compound plays a crucial role in its pharmacological properties. Piperidine derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. Recent studies have highlighted the importance of piperidine-containing compounds in the development of kinase inhibitors, which are critical in the treatment of cancer and other diseases. The sulfonyl group attached to the piperidine ring further enhances the molecule's bioactivity by increasing its lipophilicity and stability.

The urea moiety is another key feature of this compound. Ureas are known for their ability to form hydrogen bonds, which is essential for interactions with biological targets. Recent research has demonstrated that urea-containing compounds can act as potent inhibitors of histone deacetylases (HDACs), which are implicated in various pathological conditions, including cancer and neurodegenerative diseases. The combination of these functional groups in a single molecule makes it a promising candidate for drug development.

Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of complex molecules like 3-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-1-(4-methylphenyl)urea with greater accuracy. By employing molecular docking studies, scientists can identify potential binding sites on target proteins and optimize the molecule's structure for enhanced potency and selectivity. These computational tools have significantly accelerated the drug discovery process, allowing researchers to focus on promising candidates like this compound.

In addition to its pharmacological potential, the synthesis of 3-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-1-(4-methylphenyl)urea involves advanced organic chemistry techniques. The construction of the piperidine ring typically requires multi-step synthesis, including nucleophilic substitutions and cyclizations. The introduction of the sulfonyl group involves sulfonations or sulfonylations, which must be carefully controlled to ensure high yields and purity.

The CAS No: 898461-58-0 identifier provides a unique reference for this compound within chemical databases, facilitating its identification and retrieval by researchers worldwide. This standardization is essential for maintaining consistency in scientific communication and ensuring that studies involving this compound can be accurately replicated.

Furthermore, recent studies have explored the potential of 3-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-1-(4-methylphenyl)urea as a modulator of cellular signaling pathways. By inhibiting specific kinases or enzymes, this compound could potentially halt the progression of diseases such as cancer or inflammatory disorders. Preclinical studies have shown promising results, indicating that this molecule warrants further investigation in animal models and eventually clinical trials.

In conclusion, 3-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-1-(4-methylphenyl)urea (CAS No: 898461

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